2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS No.: 954081-14-2
Cat. No.: VC4633929
Molecular Formula: C21H26N2O3
Molecular Weight: 354.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954081-14-2 |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.45 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-21(24)22-11-12-23-13-14-26-20(16-23)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24) |
| Standard InChI Key | ILALQNMCMMKONG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide would likely involve multiple steps, including the formation of the morpholine ring, attachment of the phenyl and methoxyphenyl groups, and finally, the introduction of the acetamide moiety. This process might involve reactions such as nucleophilic substitution, alkylation, and acylation.
Potential Applications
Compounds with similar structures, such as those containing morpholine and phenyl rings, are often explored for their biological activities, including potential roles as inhibitors or modulators in various biochemical pathways. For instance, morpholine derivatives have been studied for their anti-inflammatory and anticancer properties .
Research Findings
While specific research findings on 2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide are not available, related compounds have shown promise in medicinal chemistry. For example, morpholine-based compounds have been investigated for their ability to inhibit vascular endothelial growth factor receptors (VEGFR), which are involved in angiogenesis and tumor growth .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|
| Morpholine Derivatives | Varies | Generally soluble in organic solvents | Anti-inflammatory, anticancer |
| Phenylmorpholine Derivatives | Varies | Soluble in organic solvents | Potential VEGFR inhibitors |
| Acetamide Derivatives | Varies | Soluble in water and organic solvents | Various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume